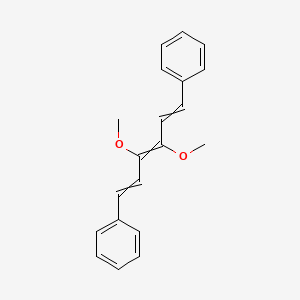![molecular formula C20H24N2O4 B12584336 1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone CAS No. 315249-27-5](/img/structure/B12584336.png)
1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, an ethanone group, and a hydrazone linkage
Métodos De Preparación
The synthesis of 1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone typically involves the condensation reaction between 1-(2,4-dimethoxyphenyl)ethanone and hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where reagents such as halogens or alkyl groups replace the methoxy groups.
Condensation: The hydrazone linkage allows for further condensation reactions with aldehydes or ketones, forming more complex structures.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Research has indicated its potential use in the development of pharmaceutical agents due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage plays a crucial role in its binding affinity and reactivity. The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
1-(2,5-Dimethoxyphenyl)ethanone: Differing by the position of the methoxy groups, this compound exhibits distinct reactivity and applications.
1-(3,4-Dimethoxyphenyl)ethanone: Another isomer with varied chemical properties and uses.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Featuring a hydroxyl group, this compound has different biological and chemical behavior.
Propiedades
Número CAS |
315249-27-5 |
|---|---|
Fórmula molecular |
C20H24N2O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-N-[1-(2,4-dimethoxyphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C20H24N2O4/c1-13(17-9-7-15(23-3)11-19(17)25-5)21-22-14(2)18-10-8-16(24-4)12-20(18)26-6/h7-12H,1-6H3 |
Clave InChI |
ALPRNNHLTNJSAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN=C(C)C1=C(C=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)
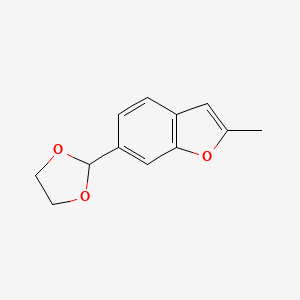
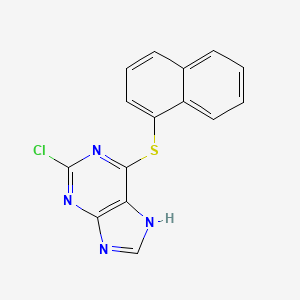
![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
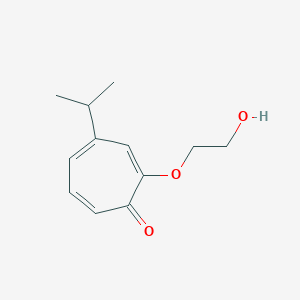
![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)
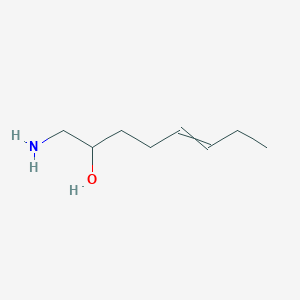
![1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B12584306.png)

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)
![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)

